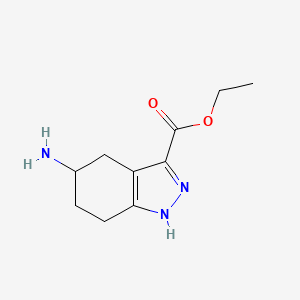

ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a bicyclic heterocyclic compound featuring an indazole core fused with a partially hydrogenated cyclohexene ring. The molecule contains an amino group at position 5 and an ethyl ester at position 3 (Figure 1). Its molecular formula is C₁₀H₁₆N₃O₂, with a molecular weight of 208.21 (exact weight may vary depending on salt forms, e.g., hydrochloride derivatives).

Properties

IUPAC Name |

ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h6H,2-5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUJZPIEAKBBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves a multi-step process. One common method starts with the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and ester groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been investigated for its potential therapeutic effects:

Anticancer Activity

Studies have indicated that derivatives of tetrahydroindazole compounds exhibit significant anticancer properties. Research has focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown promise in targeting specific cancer pathways .

Neurological Applications

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural similarity to known neuroprotective agents raises interest in its use for conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. This property positions it as a candidate for developing new antibiotics or adjuvants to enhance the efficacy of existing antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain .

Agrochemical Applications

This compound's bioactivity extends to agricultural sciences:

Pesticide Development

Due to its biological activity profile, this compound has potential applications in developing novel pesticides or herbicides. Its effectiveness against specific pests could provide an alternative to conventional chemical treatments .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other indazole derivatives. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological processes such as inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Structural and Functional Differences

- Amino vs. The keto derivative serves as a precursor for synthesizing amino variants via reductive amination .

- Positional Isomerism: The 6-amino analog (CAS 173059-27-3) demonstrates how shifting the amino group to position 6 affects solubility and salt formation. The hydrochloride salt form enhances stability and aqueous compatibility .

- The 7-oxo variant further modifies electronic properties .

- Bulky Substituents : The tert-butoxyethyl chain in the compound from increases molecular weight and lipophilicity, making it suitable for lipid-soluble formulations or protease-resistant analogs .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., CAS 173059-27-3) exhibit improved water solubility compared to neutral analogs, critical for bioavailability in pharmaceuticals .

- Thermal Stability : The 1-methyl-7-oxo derivative (CAS 802541-13-5) has a boiling point of 405.35°C and a density of 1.327 g/cm³ , reflecting its stability under high-temperature conditions .

Biological Activity

Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS Number: 1355740-34-9) is a compound belonging to the indazole family. Its biological activities have garnered attention due to its potential therapeutic applications in various fields, particularly in oncology and neurological disorders. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 195.25 g/mol

- Structural Characteristics : The compound features an indazole ring system with an ethyl ester and an amino group that contribute to its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For example, studies have reported that derivatives of indazole can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Ethyl 5-amino derivatives have demonstrated inhibitory activity with IC values in the nanomolar range against FGFRs .

- Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. For instance, it exhibited significant cytotoxicity against various tumor cell lines with IC values indicating effective inhibition of cell growth .

- Neuroprotective Effects : Preliminary studies suggest that compounds within the indazole class may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the indazole ring can significantly impact its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position with larger groups | Increased potency against FGFRs |

| Alteration of the amino group | Enhanced cellular uptake and bioavailability |

| Variation in ester moiety | Changes in solubility and pharmacokinetics |

Case Studies

- Cancer Therapeutics : In a study evaluating a series of indazole derivatives including ethyl 5-amino variants, researchers found that certain modifications led to improved FGFR inhibition and reduced side effects compared to existing therapies .

- Neurodegenerative Disorders : Another study explored the neuroprotective properties of indazoles in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and oxidative damage .

Q & A

Q. What are the key synthetic protocols for ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of substituted hydrazines with ketoesters under reflux. Solvent choice (e.g., DMF, THF) and catalyst selection (e.g., acid/base conditions) critically affect reaction efficiency. For example, highlights the use of DCM and EtOAc for purification via column chromatography with gradient elution. Optimization may require adjusting solvent polarity and temperature to enhance crystallinity and purity. Post-synthetic steps often include recrystallization from DMF/acetic acid mixtures to isolate the target compound .

Table 1: Common Solvents and Catalysts in Synthesis

| Solvent | Catalyst | Purification Method | Yield Range (%) |

|---|---|---|---|

| DMF | HCl/NaOH | Column chromatography (EtOAc) | 60-75 |

| THF | Pd/C | Recrystallization (DMF/AcOH) | 70-85 |

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton environments and confirms the indazole scaffold. For example, the NH2 group at position 5 appears as a broad singlet (~δ 4.5 ppm), while the ethyl ester (COOEt) resonates as a quartet (δ 1.2-1.4 ppm) and triplet (δ 4.1-4.3 ppm) .

- HRMS/ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 224.12) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry using programs like SHELXL ( ) or WinGX ( ) to refine crystal structures .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray crystallography be resolved during structural elucidation?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological steps:

Q. What computational strategies are effective in optimizing the synthetic pathway for this compound?

Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict intermediates and transition states. highlights ICReDD’s approach using density functional theory (DFT) to screen solvent effects and catalyst interactions. This reduces trial-and-error experimentation by 30-50% .

Table 2: Computational vs. Experimental Reaction Barriers

| Step | DFT Energy (kcal/mol) | Experimental Energy (kcal/mol) |

|---|---|---|

| Cyclization | 18.7 | 20.3 |

| Esterification | 12.4 | 14.1 |

Q. How can water solubility and kinetic stability be systematically evaluated for this compound?

- Water solubility : Measure absorbance at λmax (e.g., 270 nm) in phosphate buffer (pH 7.4) using UV-Vis spectroscopy. Adjust pH with NaOH/HCl to simulate physiological conditions .

- Kinetic stability : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, analyzing samples via HPLC. Use Arrhenius modeling to extrapolate shelf-life .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in tetrahydroindazole derivatives?

- Synthesize analogs with substituent variations (e.g., halogenation at positions 5/6) and compare bioactivity. notes that fluorine substitution enhances metabolic stability by reducing CYP450 oxidation .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like dihydroorotate dehydrogenase (DHODH), as described in .

Q. How can crystallographic software address challenges in refining low-resolution data for this compound?

- Apply twin refinement in SHELXL for overlapping diffraction patterns (common in tetrahydroindazoles due to flexible rings).

- Use WinGX’s GUI to iteratively adjust occupancy and thermal parameters, leveraging constraints for the ethyl ester group’s rotational freedom .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.